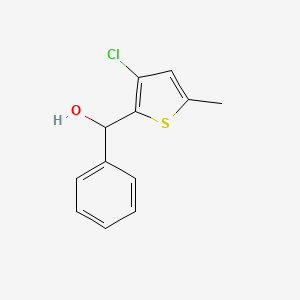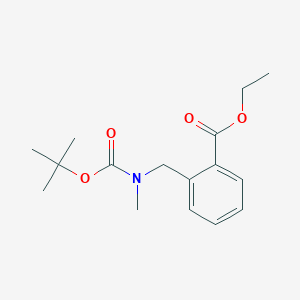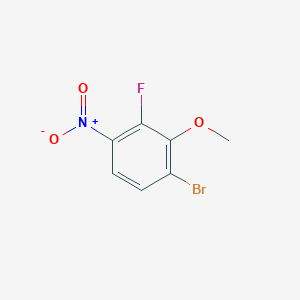
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3. It is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions. One common route involves the nitration of 1-bromo-3-fluoro-2-methoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Nucleophilic Substitution: 1-Amino-3-fluoro-2-methoxy-4-nitrobenzene.
Reduction: 1-Bromo-3-fluoro-2-methoxy-4-aminobenzene.
Oxidation: 1-Bromo-3-fluoro-2-carboxy-4-nitrobenzene.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene exerts its effects depends on the specific reaction or application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
- 1-Bromo-4-fluoro-2-methoxy-3-nitrobenzene
- 1-Fluoro-3-methoxy-2-nitrobenzene
Uniqueness: 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interactions. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups creates a compound with distinct chemical properties, making it valuable for targeted synthetic applications and research studies.
Propriétés
Formule moléculaire |
C7H5BrFNO3 |
|---|---|
Poids moléculaire |
250.02 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3 |
Clé InChI |
RQZACALGHVCBMV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


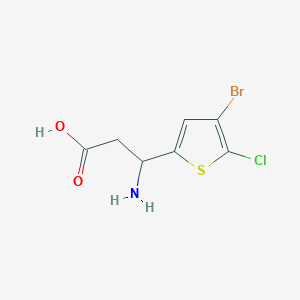
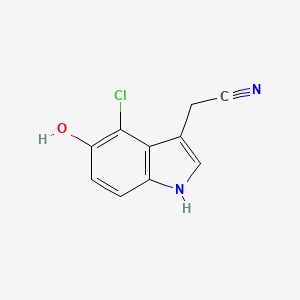
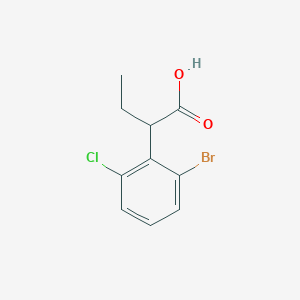
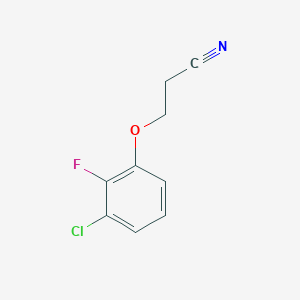
![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
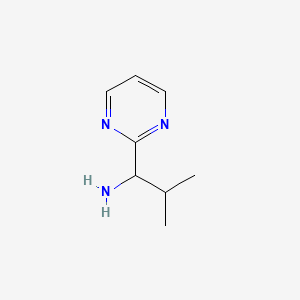
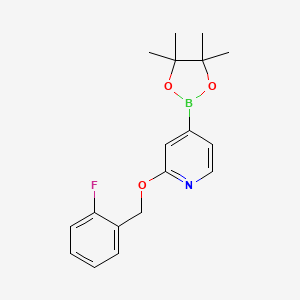
![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
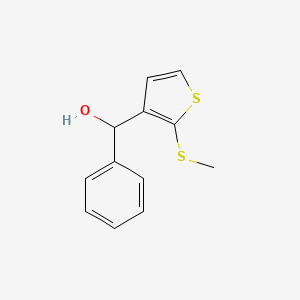
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
